rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate can be compared with other similar compounds, such as:
Bicyclo[6.1.0]nonane derivatives: These compounds share a similar bicyclic core but differ in their functional groups and substituents.
Phenyl carbamates: These compounds contain the carbamate functional group attached to a phenyl ring, but lack the bicyclic structure.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H33N3O6 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[4-(2-cyanoethynyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H33N3O6/c29-13-5-6-22-9-11-23(12-10-22)31-27(32)21-36-19-18-35-17-16-34-15-14-30-28(33)37-20-26-24-7-3-1-2-4-8-25(24)26/h9-12,24-26H,3-4,7-8,14-21H2,(H,30,33)(H,31,32)/t24-,25+,26? |
InChI Key |
JNAXKGWMYYLQGE-IQCGEYIDSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.